molecular formula C11H9NO3 B3022513 8-methoxyquinoline-5-carboxylic Acid CAS No. 148887-46-1

8-methoxyquinoline-5-carboxylic Acid

Cat. No. B3022513
M. Wt: 203.19 g/mol
InChI Key: NRIMSHDHBOMWDW-UHFFFAOYSA-N
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Patent
US05804588

Procedure details

A of 3-amino-4-methoxybenzoic acid (5.0 g), glycerol (4.16 g), and iodine (135 mg) in concentrated sulphuric acid (5 ml) was heated at 180° C. for 2 hours. The reaction was allowed to cool, diluted with water (170 ml), made basic to pH8/9 with 0.88 ammonia and stirred with activated charcoal (2.0 g). The mixture was filtered through Celite and the filtrate acidified to pH4/5 with acetic acid. The precipitate was obtained by filtration and dried in a dessicator to yield the desired product (4.21 g) as a tan solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
135 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([OH:7])=[O:6].O[CH2:14][CH:15]([CH2:17]O)O.N.C>S(=O)(=O)(O)O.O.II>[CH3:12][O:11][C:10]1[C:2]2[N:1]=[CH:17][CH:15]=[CH:14][C:3]=2[C:4]([C:5]([OH:7])=[O:6])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1OC
Name
Quantity
4.16 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
135 mg
Type
catalyst
Smiles
II
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C
Step Four
Name
Quantity
170 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
The precipitate was obtained by filtration
CUSTOM
Type
CUSTOM
Details
dried in a dessicator

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=2C=CC=NC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05804588

Procedure details

A of 3-amino-4-methoxybenzoic acid (5.0 g), glycerol (4.16 g), and iodine (135 mg) in concentrated sulphuric acid (5 ml) was heated at 180° C. for 2 hours. The reaction was allowed to cool, diluted with water (170 ml), made basic to pH8/9 with 0.88 ammonia and stirred with activated charcoal (2.0 g). The mixture was filtered through Celite and the filtrate acidified to pH4/5 with acetic acid. The precipitate was obtained by filtration and dried in a dessicator to yield the desired product (4.21 g) as a tan solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
135 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([OH:7])=[O:6].O[CH2:14][CH:15]([CH2:17]O)O.N.C>S(=O)(=O)(O)O.O.II>[CH3:12][O:11][C:10]1[C:2]2[N:1]=[CH:17][CH:15]=[CH:14][C:3]=2[C:4]([C:5]([OH:7])=[O:6])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1OC
Name
Quantity
4.16 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
135 mg
Type
catalyst
Smiles
II
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C
Step Four
Name
Quantity
170 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
The precipitate was obtained by filtration
CUSTOM
Type
CUSTOM
Details
dried in a dessicator

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=2C=CC=NC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.